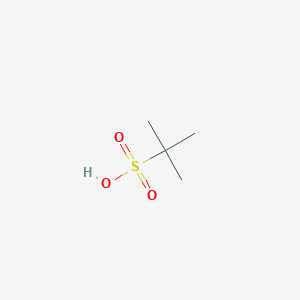

2-methylpropane-2-sulfonic acid

Description

Historical Development of Sulfonic Acid Chemistry Research

The journey into the world of sulfonic acids began in the 19th century, with French chemist Michel Eugène Chevreul first synthesizing benzenesulfonic acid in 1838 by reacting benzene (B151609) with fuming sulfuric acid. ontosight.ai This pivotal discovery opened the door for extensive research and development in the field. By the early 20th century, over 100 different types of sulfonic acids had been synthesized, highlighting their growing importance in organic chemistry. ontosight.ai

Sulfonic acids, characterized by the general formula R−S(=O)₂−OH, are organosulfur compounds that can be considered derivatives of sulfuric acid with one hydroxyl group replaced by an organic substituent. wikipedia.org Their strong acidic nature, often a million times stronger than corresponding carboxylic acids, and their high polarity make them valuable in various chemical applications. wikipedia.org The development of sulfonation processes, typically involving the treatment of aromatic compounds with concentrated sulfuric acid and sulfur trioxide, has been crucial for producing a wide array of sulfonic acids. britannica.com This has led to their use as catalysts in organic synthesis, intermediates in the preparation of other compounds like phenols, and as foundational components in the manufacturing of detergents, dyes, and pharmaceuticals. britannica.com The historical progression of sulfonic acid chemistry underscores a continuous drive to harness their unique properties for diverse scientific and industrial purposes. ontosight.aifiveable.me

Nomenclature and Structural Considerations of 2-Methylpropane-2-sulfonic Acid and its Derivatives

This compound, a specific aliphatic sulfonic acid, possesses a tertiary carbon atom attached to the sulfonic acid group. Its systematic IUPAC name is this compound. nih.gov The structure features a tetrahedral sulfur center bonded to three oxygen atoms and one carbon atom, reminiscent of the geometry of sulfuric acid. wikipedia.org

Table 1: Nomenclature of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

| This compound | This compound | C4H10O3S | 16794-13-1 |

| 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | 2-Acrylamido-2-methyl-1-propanesulfonic acid | C7H13NO4S | 15214-89-8 |

| 1-Hydroxy-2-methylpropane-2-sulfonic acid | 1-hydroxy-2-methylpropane-2-sulfonic acid | C4H10O4S | Not Available |

| 2-Methyl-2-propene-1-sulfonic acid sodium salt | Sodium 2-methyl-2-propene-1-sulfonate | C4H7NaO3S | 1561-92-8 |

Data sourced from PubChem and Sigma-Aldrich. nih.govnih.govsigmaaldrich.com

A significant derivative of this compound is 2-acrylamido-2-methylpropane sulfonic acid (AMPS). wikipedia.org AMPS is a reactive, hydrophilic monomer that incorporates the sulfonic acid group into a larger, polymerizable structure. atamankimya.com Its unique structure, containing both a sulfonic acid group and an unsaturated radical, imparts excellent properties such as hydrolytic and thermal stability. atamanchemicals.com The geminal dimethyl group and the sulfomethyl group sterically hinder the amide functionality, contributing to this stability. wikipedia.org

Academic Significance and Research Impact of the Sulfonic Acid Functional Group in Material Science

The sulfonic acid functional group (–SO₃H) has a profound impact on material science due to its unique combination of properties, including high acidity, hydrophilicity, and ionic conductivity. researchgate.net These characteristics have made sulfonated polymers a significant area of research for high-tech applications. researchgate.netresearchgate.net

The introduction of sulfonic acid groups into a polymer backbone transforms it into an ionomer, a polymer with ionic properties. researchgate.net This modification dramatically increases the polymer's hydrophilicity and proton conductivity. researchgate.net One of the most notable applications of this is in the development of proton exchange membranes (PEMs) for fuel cells. wikipedia.orgresearchgate.net Sulfonated polymers, such as the commercially available Nafion (a sulfonated tetrafluoroethylene (B6358150) polymer), are crucial for the efficient operation of these energy technologies. wikipedia.orgresearchgate.net

Furthermore, the strong acidic nature of the sulfonic acid group makes these materials effective solid acid catalysts. mdpi.com They can replace traditional liquid acids in various chemical reactions like esterification, hydrolysis, and alkylation, offering advantages such as easier separation and reduced environmental impact. mdpi.com Research in this area focuses on grafting sulfonic acid groups onto inorganic supports like silica (B1680970) to create stable and reusable catalysts. mdpi.com The ability to tailor the properties of materials by incorporating sulfonic acid groups continues to drive innovation in areas ranging from filtration membranes and ion-exchange resins to advanced catalysts and biomedical devices. researchgate.netresearchgate.net

Overview of Key Research Areas Involving 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS) Monomer

2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a versatile monomer that has garnered significant academic and industrial interest due to the unique properties it imparts to polymers. wikipedia.orgvinatiorganics.com Research involving AMPS is extensive and spans several key areas:

Hydrogels for Medical Applications: AMPS is a crucial component in the synthesis of hydrogels with high water absorption and swelling capacity. wikipedia.orgresearchgate.net The presence of the sulfonic acid group leads to strong anionic charges that repel each other, creating free volume within the polymer network for water retention. radtech.org This property, combined with their biocompatibility, makes AMPS-based hydrogels suitable for applications such as wound dressings, electrocardiograph (ECG) electrodes, and drug delivery systems. wikipedia.orgresearchgate.netnih.gov Research has focused on the effects of monomer and crosslinker concentrations on the swelling behavior and mechanical properties of these hydrogels. researchgate.netnih.gov

Enhanced Oil Recovery (EOR): In the petroleum industry, AMPS-containing copolymers are investigated for their potential in enhanced oil recovery. acs.orgresearchgate.net These polymers exhibit excellent thermal and hydrolytic stability, as well as resistance to high salinity and hardness, which are common in oil reservoirs. wikipedia.orgacs.org They can act as viscosity modifiers, friction reducers, and scale inhibitors, improving the efficiency of oil extraction from challenging environments. wikipedia.orgacs.org Studies have shown that copolymers of AMPS can recover a significant percentage of the original oil in place after conventional water flooding. acs.org

Water Treatment: The cationic stability of polymers containing AMPS makes them highly effective in water treatment processes. wikipedia.orgvinatiorganics.com Low molecular weight AMPS polymers can inhibit the formation of mineral scale in industrial boilers and cooling towers. vinatiorganics.com High molecular weight polymers, on the other hand, are used as flocculants to aid in the removal of suspended solids from wastewater. vinatiorganics.compuerchemical.com

Construction Chemicals: In the construction industry, superplasticizers containing AMPS are used to reduce the water content in concrete formulations. wikipedia.orgatamanchemicals.com This leads to improved strength, workability, and durability of the final concrete product. vinatiorganics.com

The broad range of applications for AMPS highlights its importance as a functional monomer in the development of advanced materials with tailored properties for specific and demanding research and industrial needs. atamanchemicals.comvinatiorganics.com

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-4(2,3)8(5,6)7/h1-3H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJGLBWDZKLQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328382 | |

| Record name | 2-Propanesulfonic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16794-13-1 | |

| Record name | 2-Methyl-2-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16794-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanesulfonic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Methylpropane 2 Sulfonic Acid and Its Derivatives

Mechanistic Investigations of Industrial Production Processes for 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS)

The industrial synthesis of AMPS is predominantly achieved through the Ritter reaction, a powerful method for forming amides from nitriles and a carbocation source.

The synthesis of AMPS involves the reaction of acrylonitrile (B1666552) and isobutylene (B52900) in the presence of a strong acid. The reaction proceeds through a series of well-defined steps. Initially, isobutylene is protonated by the strong acid to form a stable tert-butyl carbocation. This carbocation then undergoes a nucleophilic attack by the nitrogen atom of acrylonitrile, resulting in the formation of a nitrilium ion intermediate. Subsequent hydration of this intermediate, followed by tautomerization, yields the N-tert-butylacrylamide. The final step of the process is the sulfonation of this intermediate to produce the AMPS monomer.

The reaction can be summarized as follows:

Protonation of Isobutylene: (CH₃)₂C=CH₂ + H⁺ → (CH₃)₃C⁺

Nucleophilic Attack by Acrylonitrile: (CH₃)₃C⁺ + CH₂=CH-C≡N → [CH₂=CH-C≡N⁺-C(CH₃)₃]

Hydration and Tautomerization: [CH₂=CH-C≡N⁺-C(CH₃)₃] + H₂O → CH₂=CH-CO-NH-C(CH₃)₃

Sulfonation: CH₂=CH-CO-NH-C(CH₃)₃ + SO₃ → CH₂=CH-CO-NH-C(CH₃)₂-CH₂-SO₃H

This pathway highlights the critical role of the carbocation intermediate and the subsequent nucleophilic addition of the nitrile.

Sulfuric acid and oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) are indispensable in the industrial synthesis of AMPS, serving multiple functions. Primarily, they act as the catalyst and the sulfonating agent.

The sulfuric acid protonates the isobutylene, initiating the Ritter reaction by generating the necessary tert-butyl carbocation. Oleum, with its high concentration of sulfur trioxide (SO₃), is the sulfonating agent that introduces the sulfonic acid group onto the N-tert-butylacrylamide intermediate. The strength and concentration of the acid are critical; fuming sulfuric acid (oleum) is typically used to ensure the reaction goes to completion. The SO₃ in oleum is a powerful electrophile that readily reacts with the intermediate to form the final product.

The yield and purity of AMPS are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include temperature, reaction time, and the molar ratio of reactants.

Typically, the reaction is carried out at low temperatures, often below 10°C, to minimize the formation of byproducts such as di-isobutylene and to prevent the polymerization of acrylonitrile. The molar ratio of acrylonitrile to isobutylene is also a crucial factor, with an excess of acrylonitrile often used to maximize the conversion of isobutylene. The reaction time must be optimized to ensure complete reaction without promoting side reactions. Inadequate control of these parameters can lead to a lower yield and the presence of impurities that can affect the performance of the final polymer.

| Reaction Parameter | Typical Condition | Impact on Yield and Purity |

| Temperature | < 10°C | Lower temperatures minimize byproduct formation and prevent polymerization of acrylonitrile, leading to higher purity. |

| Molar Ratio | Excess Acrylonitrile | Maximizes the conversion of isobutylene, thereby increasing the yield of the desired product. |

| Reaction Time | Optimized | Ensures complete conversion of reactants while minimizing the formation of degradation products or side-reaction products. |

Advanced Catalytic Systems in Synthesis

Research into alternative catalytic systems aims to improve the efficiency and environmental footprint of AMPS synthesis.

While strong acids like sulfuric acid are effective, they can lead to corrosion and waste generation. Studies have explored the use of weaker inorganic acids as catalysts. These catalysts can offer advantages in terms of handling and environmental impact. However, their lower acidity may result in slower reaction rates and lower yields, necessitating careful optimization of reaction conditions to achieve comparable performance to traditional methods.

Organic sulfonic acids, such as p-toluenesulfonic acid and benzenesulfonic acid, have been investigated as alternative catalysts for the synthesis of AMPS. These acids are strong enough to catalyze the Ritter reaction but may offer better selectivity and easier handling compared to sulfuric acid and oleum. Their use can potentially reduce the formation of certain byproducts. The effectiveness of these organic acids is dependent on their acidity and the specific reaction conditions employed. Research in this area seeks to develop more sustainable and efficient synthetic routes for AMPS.

| Catalyst | Advantages | Challenges |

| Weak Inorganic Acids | Reduced corrosion, potentially lower environmental impact. | Slower reaction rates, may require more stringent reaction conditions to achieve high yields. |

| Organic Sulfonic Acids | Potentially higher selectivity, easier to handle than oleum. | May require specific reaction conditions for optimal performance, cost can be a factor. |

Mechanistic Insights into Catalyst-Mediated Reactions for Sulfo-Carbocation Formation

The synthesis of 2-methylpropane-2-sulfonic acid, often in the context of producing its derivatives like 2-acrylamido-2-methylpropane sulfonic acid (AMPS), hinges on the formation of a sulfo-carbocation intermediate. google.com This process is typically achieved through the reaction of isobutylene with a sulfonating agent, such as fuming sulfuric acid (oleum), in the presence of a catalyst. wikipedia.orggoogle.com

The reaction mechanism involves several key steps. A patent for the synthesis of an AMPS-type compound describes a process where a sulfur-containing organic acid first reacts with oleum to form a mixed anhydride. google.com From this anhydride, a highly electrophilic species, HO₃S⁺ (a sulfonyloxonium ion), is generated. google.comsaskoer.ca This electrophile then reacts with isobutylene. google.com

The isobutylene, an alkene, acts as a nucleophile, attacking the electrophilic sulfur species. This leads to the formation of a carbocation that incorporates a sulfo group. google.com Specifically, the stable tertiary carbocation (tert-butyl carbocation) is formed from isobutylene, which then reacts to create the final sulfonated product. google.comyoutube.com In the case of AMPS synthesis, this sulfo-carbocation subsequently reacts with acrylonitrile under the influence of sulfuric acid to yield the final product. google.com The use of sulfuric acid is crucial, as it can act as both a reagent and a catalyst in sulfonation reactions. saskoer.ca

Continuous and Batch Synthesis Processes: Comparative Methodological Analysis

The industrial production of this compound and its derivatives can be performed using either batch or continuous processing methods. wikipedia.orggoogle.com The choice between these two methodologies significantly impacts operational efficiency, product quality, and manufacturing costs.

Batch Synthesis: Batch processing is a traditional method where reactants are charged into a reactor, the reaction proceeds for a set time, and then the product is harvested. patsnap.com This method is often characterized by cumbersome process operations, high labor intensity, and complicated control, which can lead to lower yields and inconsistent product quality. patsnap.com

Continuous Synthesis: Continuous synthesis involves a constant flow of reactants into the reactor system and a continuous output of the product. patsnap.comgoogle.com This approach is designed to overcome the limitations of batch processing. For instance, a patented continuous process for AMPS involves continuously mixing acrylonitrile and fuming sulfuric acid, followed by reaction with vaporized isobutene in a series of reactors at controlled temperatures. google.com This method boasts a more scientific and rational flow design, greatly shortens the reaction period, and improves both product yield and quality stability. patsnap.comgoogle.com Recent patents describe both batch and continuous processes that can achieve high purity (up to 99.7%) and improved yields. wikipedia.orgvinatiorganics.com

Comparative Methodological Analysis

The following table provides a comparative analysis of batch versus continuous processes for the synthesis of this compound derivatives.

| Feature | Batch Process | Continuous Process |

| Process Control | Complicated, less stable. patsnap.com | Scientific flow, stable, and rational design. patsnap.comgoogle.com |

| Labor Intensity | High. patsnap.com | Lower, more automated. |

| Product Yield | Often lower. patsnap.com | Higher, with yields reported over 96%. patsnap.comgoogle.com |

| Quality Stability | Prone to variability. patsnap.com | More consistent with high purity. patsnap.comgoogle.com |

| Reaction Time | Longer, due to sequential steps. | Greatly shortened. patsnap.comgoogle.com |

| Equipment | Standard reactors. | Specialized multi-stage reactor systems. google.com |

| Flexibility | Generally higher for producing smaller, varied quantities. | Optimized for large-scale, consistent production. |

Emerging Green Chemistry Approaches for Sustainable Production

In line with the growing emphasis on sustainable manufacturing, green chemistry principles are being applied to sulfonation processes. researchgate.net The goal is to reduce or eliminate the use and generation of hazardous substances, which is particularly relevant for sulfonation that traditionally uses corrosive reagents like fuming sulfuric acid. researchgate.netrscspecialitychemicals.org.uk

A primary focus of green sulfonation is the development and use of solid acid catalysts. nih.govijmerr.com These catalysts offer significant advantages over traditional homogeneous liquid acids. Heterogeneous catalysis, using polymer-supported or solid inorganic oxide catalysts, allows for easier separation of the catalyst from the reaction mixture, potential for recycling and reuse, and can lead to cleaner, safer, and more economically viable processes. nih.gov

Examples of solid acid catalysts investigated for related chemical processes include:

Silica-supported sulfonic acids: These have been shown to be effective, cheap, safe to handle, and recyclable in various organic reactions. nih.gov Silica-supported perchloric acid (HClO₄) and potassium hydrogen sulfate (B86663) (KHSO₄) have been used as reusable green catalysts for the sulfonation of aromatic compounds. ajgreenchem.com

Zeolites and Ion-Exchange Resins: These are common solid acid catalysts used in various industrial applications, including those involving isobutene conversion. ijmerr.comacademie-sciences.fr While highly active, some resins can suffer from thermal fragility. academie-sciences.fr

Sulfonic Acid Functionalized Carbonaceous Materials (SAFACAM): These novel catalysts, derived from biomass, are being explored for producing biodiesel and show promise for reusability. researchgate.net

Polymerization Kinetics and Mechanisms of 2 Acrylamido 2 Methylpropane Sulfonic Acid Amps

Fundamental Aspects of AMPS Monomer Polymerization

The polymerization of AMPS can be achieved through various methods, with conventional free-radical polymerization being a common approach. The kinetics and progression of this reaction are highly influenced by factors such as monomer concentration and the presence of crosslinking agents.

Conventional Free Radical Polymerization

Conventional free-radical polymerization of AMPS is typically initiated in an aqueous solution using a thermal initiator, such as ammonium (B1175870) persulfate or potassium persulfate. researchgate.netitu.edu.tr The process involves the standard steps of initiation, propagation, and termination. The propagation rate coefficients (k p ) for acrylate-type monomers like AMPS are generally higher compared to methacrylate-type monomers. researchgate.net

The polymerization process can be influenced by the solvent and temperature. For instance, studies have shown that using room temperature ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4mim][PF6]) can lead to rapid polymerization and produce polymers with significantly higher molecular weights compared to reactions in traditional organic solvents like benzene (B151609). nih.govrsc.org The use of such ionic liquids presents a greener approach, avoiding volatile organic compounds. nih.govrsc.org

Impact of Monomer Concentration and Crosslinker Ratio on Reaction Progression

The concentration of the AMPS monomer in the polymerization solution has a substantial effect on the reaction kinetics. uwaterloo.ca Research has indicated that the propagation rate constant (k p ) is higher at lower monomer concentrations. uwaterloo.ca For example, a study comparing aqueous solutions with 20 wt% AMPS (1.04 M) and 50 wt% AMPS (2.79 M) reported a four-fold decrease in k p at the higher concentration. uwaterloo.ca This behavior is attributed to the increased ionic strength of the polymerizing mixture at higher monomer concentrations, which can affect the reactivity of the charged monomer and polymer chains. uwaterloo.ca

Crosslinking agents, such as N,N'-methylenebis(acrylamide) (BAAm), are often incorporated to create hydrogels with a three-dimensional network structure. itu.edu.trnih.gov The ratio of the crosslinker to the monomer is a critical parameter that dictates the properties of the resulting hydrogel. Studies on acrylamide (B121943)/AMPS-based hydrogels have shown that while keeping the crosslinker ratio and initial total monomer concentration constant, the equilibrium degree of swelling increases with the AMPS content up to a certain point. itu.edu.tr However, the monomer conversion versus time and the growth rate of the gel during polymerization were found to be independent of the amount of AMPS in the initial monomer mixture. itu.edu.tr In some systems, increasing the concentration of the crosslinker has been shown to increase the swelling ratio of the resulting hydrogels. researchgate.net

Controlled/Living Radical Polymerization Techniques

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques are employed. These methods, such as Atom Transfer Radical Polymerization (ATRP), introduce a reversible deactivation step that allows for the controlled growth of polymer chains. nih.govwikipedia.org

Atom Transfer Radical Polymerization (ATRP) of AMPS

ATRP is a powerful CLRP method that utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.orglibretexts.org This process establishes an equilibrium between active (radical) and dormant (halide-capped) species, minimizing termination reactions and allowing for the synthesis of well-defined polymers. wikipedia.orgyoutube.com The initiator for ATRP is typically an alkyl halide, and the catalyst is a transition metal complex, with copper and ruthenium being common choices. wikipedia.org

Catalytic Systems Employing Cyclometalated Ruthenium(II) Complexes

Cyclometalated Ruthenium(II) complexes have been successfully used to catalyze the quasi-living radical polymerization of AMPS without the need to protect its strong acid group. researchgate.netmdpi.com One such complex, [Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6, has been shown to mediate the polymerization of AMPS in solvent mixtures like water:DMF and methanol:DMF. researchgate.netmdpi.com

The polymerization kinetics in these systems can exhibit an induction period, which may be attributed to the slow generation of the active catalytic species. mdpi.com While these systems can produce polymers with high molecular weights, the dispersity values can be high at low conversions. mdpi.com These ruthenium-based catalysts have also been effective in synthesizing block copolymers of AMPS with other monomers like methyl methacrylate (B99206) (MMA) and 2-hydroxyethyl methacrylate (HEMA). mdpi.com The resulting block copolymers are often soluble in organic solvents and possess film-forming capabilities. mdpi.com

**Table 1: Polymerization of AMPS Mediated by [Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6***

| Solvent (v/v) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| Water:DMF (50:50) | 6 | 18 | 36,000 | 1.7 |

| Methanol:DMF (50:50) | 6 | 15 | 32,000 | 1.8 |

Data extracted from research on the quasi-living radical polymerization of AMPS. mdpi.com The reaction conditions were [AMPS]o:[EBiB]o:[catalyst]o = 200:1:1.

Copper(0)-Mediated Radical Polymerization

Copper(0)-mediated radical polymerization, a variant of ATRP, has emerged as a robust technique for the controlled polymerization of various monomers, including the sodium salt of AMPS (NaAMPS). rsc.orgwikipedia.org This method often utilizes Cu(0) in conjunction with a suitable ligand, such as Me6TREN (tris(2-(dimethylamino)ethyl)amine), in an aqueous medium. rsc.orgnih.gov The use of Cu(0) can lead to an increased polymerization rate in some ATRP systems. acs.org

The mechanism of Cu(0)-mediated polymerization can be complex, with ongoing discussions about the precise roles of different copper species. wikipedia.org One proposed mechanism involves a single electron transfer from Cu(0) to the alkyl halide initiator, generating a radical and a Cu(I) species. wikipedia.org In some systems, the disproportionation of Cu(I) into Cu(0) and Cu(II) is a key step. mdpi.com

Successful controlled polymerization of NaAMPS has been achieved at 0 °C in water, yielding polymers capable of chain extension and the synthesis of block copolymers. rsc.org This technique has also been applied to the polymerization of acrylamide, where the addition of Cu(II) to the system was found to be an effective way to enhance deactivation and achieve a well-controlled process. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netsigmaaldrich.comwikipedia.org This method utilizes thiocarbonylthio compounds as chain transfer agents (CTAs) to mediate the polymerization process. wikipedia.org The choice of the RAFT agent, defined by its Z and R groups, is critical for successful polymerization and depends on the specific monomer being used. sigmaaldrich.comwikipedia.org

RAFT polymerization has been successfully employed for the synthesis of well-defined poly(2-acrylamido-2-methylpropane sulfonic acid) (polyAMPS) and its copolymers. researchgate.net This technique allows for excellent control over the molecular mass and architecture of the resulting polymers, yielding narrow dispersity. researchgate.net The synthesis of polyAMPS via RAFT has been reported with monomer conversions exceeding 99%, as determined by 1H NMR spectroscopy. researchgate.net This level of control is a significant advantage over traditional free-radical polymerization methods, which often result in polymers with broad molecular weight distributions and poor architectural control. researchgate.net

The general mechanism of RAFT polymerization involves a series of addition and fragmentation steps, as illustrated in the scheme below. The process allows for the majority of polymer chains to be maintained in a dormant state, with a rapid equilibrium between active and dormant chains, a key feature of reversible deactivation radical polymerization (RDRP) processes. sigmaaldrich.com

Table 1: Key Features of RAFT Polymerization

| Feature | Description |

| Control Mechanism | Reversible deactivation of propagating radicals via a chain transfer agent (CTA). sigmaaldrich.com |

| Key Reagents | Thiocarbonylthio compounds (dithioesters, trithiocarbonates, xanthates, dithiocarbamates). wikipedia.org |

| Advantages | Predetermined molecular weight, narrow molecular weight distribution, applicable to a wide range of monomers. researchgate.netsigmaaldrich.com |

| AMPS Polymerization | Enables synthesis of well-defined polyAMPS with high conversion and narrow dispersity. researchgate.net |

Kinetic Studies and Molecular Weight Control in Living Polymerization

Living polymerization aims to create systems where chain-breaking reactions like termination and irreversible chain transfer are absent. dtic.mil In an ideal scenario, all polymer chains are initiated simultaneously and grow at a similar rate, leading to polymers with a narrow molecular weight distribution. sigmaaldrich.com However, in reality, achieving a truly "living" system can be challenging, and the term "controlled polymerization" is often more accurate to describe processes that allow for the synthesis of well-defined polymers even in the presence of some chain-breaking reactions. dtic.mil

Kinetic studies are crucial for understanding and optimizing living polymerization processes. For the polymerization of acrylamide, a monomer structurally similar to AMPS, studies have shown that the rate of polymerization and the control over molecular weight are influenced by factors such as the choice of chain transfer agent (CTA), initiator concentration, and temperature. researchgate.net For instance, in RAFT polymerization of acrylamide, higher apparent rates of polymerization are achieved with CTAs that have higher intermediate fragmentation rates. researchgate.net

The molecular weight of the resulting polymer in a controlled polymerization should ideally increase linearly with monomer conversion. cmu.edu Deviations from the theoretical molecular weight can occur and are often attributed to factors like the efficiency of the CTA and early termination events. researchgate.net In some systems, the use of apparent molecular weights from techniques like size exclusion chromatography (SEC) can be misleading if not carefully considered, as they are relative to standards that may differ from the polymer being analyzed. researchgate.net

For the living radical polymerization of AMPS, a quasiliving radical polymerization catalyzed by a cyclometalated ruthenium(II) complex has been reported. mdpi.com This system allowed for the synthesis of polyAMPS and its block copolymers without the need to protect the strong acid group of the AMPS monomer. mdpi.com The polymerization exhibited characteristics of a controlled process, enabling the subsequent synthesis of well-defined block copolymers. mdpi.com

Copolymerization Mechanisms and Compositional Control

The copolymerization of AMPS and AAm can be carried out using free-radical polymerization techniques. rsc.orgitu.edu.tr Studies have investigated the synthesis of AAm/AMPS copolymers in aqueous solutions using initiators like potassium persulfate (KPS). itu.edu.tr It has been observed that the composition of the resulting copolymer is often equal to the monomer feed composition, suggesting a random distribution of monomer units along the polymer chain. itu.edu.tr

The kinetics of copolymerization can be influenced by the initial monomer mixture composition. However, in some studies of AAm/AMPS hydrogel synthesis, the monomer conversion versus time and the growth rate of the gel were found to be independent of the AMPS content in the initial monomer mixture. itu.edu.tr

The reactivity ratios of the monomers in a copolymerization system determine the composition of the resulting copolymer. For the copolymerization of AMPS and AAm, understanding these ratios is key to controlling the final polymer structure and properties.

Table 2: Synthesis of AMPS/AAm Copolymers

| Polymerization Technique | Initiator | Solvent | Key Findings | Reference |

| Free Radical Solution Polymerization | Potassium persulfate (KPS) | Water | Copolymer composition equals monomer feed composition. | itu.edu.tr |

| Free Radical Inverse Emulsion Polymerization | Potassium persulfate (KPS) | Water/Organic Phase | Allows for the formation of copolymer microparticles. | rsc.org |

The synthesis of block copolymers containing AMPS allows for the creation of amphiphilic macromolecules with distinct hydrophilic and hydrophobic segments. These materials can self-assemble into various nanostructures, such as micelles and polymersomes, in selective solvents. nih.gov

A successful approach for synthesizing AMPS block copolymers involves quasiliving radical polymerization. For example, diblock copolymers of AMPS with methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) have been synthesized using a ruthenium(II) complex as a catalyst. mdpi.com This method involves the initial polymerization of AMPS to form a macroinitiator, followed by the addition and polymerization of the second monomer (MMA or HEMA) to grow the second block. mdpi.com

The resulting poly(2-acrylamido-2-methylpropanesulfonic acid)-b-poly(methyl methacrylate) (PAMPS-b-PMMA) and poly(2-acrylamido-2-methylpropanesulfonic acid)-b-poly(2-hydroxyethylmethacrylate) (PAMPS-b-PHEMA) copolymers exhibit properties that are a combination of their constituent blocks. For instance, PAMPS-b-PMMA copolymers were found to be soluble in organic solvents like dichloromethane (B109758) and insoluble in water, in contrast to the water-soluble AMPS homopolymer. mdpi.com The properties of these block copolymers can be fine-tuned by controlling the molar composition of each block. mdpi.com

The synthesis of such block copolymers opens up possibilities for applications where specific interactions with both aqueous and non-aqueous environments are required. mdpi.comnih.gov

Graft copolymerization is a method used to modify the properties of a pre-existing polymer backbone by attaching side chains of a different polymer. This technique has been employed to graft AMPS onto various substrates, thereby imparting the unique characteristics of polyAMPS, such as high hydrophilicity and ionic character, to the original material. tandfonline.comresearchgate.net

One example is the graft polymerization of AMPS onto poly(ethylene terephthalate) (PET) films. tandfonline.com In this process, the PET films are typically pre-treated to create active sites for polymerization, and then exposed to a solution containing the AMPS monomer and an initiator, such as cerium ammonium nitrate (B79036) (CeAN). tandfonline.com The effects of various reaction parameters, including temperature, time, and the concentrations of the monomer and initiator, on the grafting yield have been investigated. tandfonline.com It was found that the graft yield initially increases with these parameters and then levels off or decreases. tandfonline.com

Another substrate that has been modified by grafting AMPS is collagen, a protein. researchgate.net In this case, the graft copolymerization was carried out in an aqueous medium using ammonium persulfate as the initiator. researchgate.net The evidence of successful grafting was obtained through techniques like FTIR spectroscopy, which can identify the characteristic functional groups of both the protein backbone and the grafted polyAMPS chains. researchgate.net

These graft copolymerization strategies allow for the surface modification of materials, which can be beneficial for applications requiring altered surface properties, such as improved water absorption or specific interactions with charged molecules. tandfonline.com

Table 3: Graft Copolymerization of AMPS

| Substrate | Initiator | Key Findings | Reference |

| Poly(ethylene terephthalate) (PET) | Cerium ammonium nitrate (CeAN) | Grafting yield is dependent on temperature, time, and concentrations of monomer and initiator. Optimum conditions were identified. | tandfonline.com |

| Collagen | Ammonium persulfate | Successful grafting confirmed by FTIR, modifying the properties of the protein. | researchgate.net |

Polymerization in Diverse Media: Aqueous and Organic Solvent Systems

The polymerization of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) can be conducted in a variety of solvent systems, with the choice of solvent significantly influencing the polymerization process and the properties of the resulting polymer.

AMPS is highly soluble in water and also shows solubility in polar organic solvents like dimethylformamide (DMF). wikipedia.org Aqueous systems are commonly used for the polymerization of AMPS, particularly for the synthesis of hydrogels and water-soluble polymers. itu.edu.trresearchgate.net The high hydrophilicity of AMPS, conferred by its sulfonic acid group, makes it well-suited for polymerization in water. wikipedia.org

Polymerization of AMPS has also been successfully carried out in organic solvents. For instance, the quasiliving radical polymerization of AMPS to form block copolymers with methyl methacrylate and 2-hydroxyethyl methacrylate was conducted in DMF. mdpi.com The use of an organic solvent can be advantageous when working with comonomers that have limited water solubility.

A more novel approach involves the use of supercritical carbon dioxide (scCO2) as a polymerization medium. conicet.gov.ar The copolymerization of AMPS with acrylic acid in scCO2 has been explored as a sustainable alternative to traditional solvent-based methods. conicet.gov.ar This process can yield copolymers without the need for subsequent drying steps. conicet.gov.ar The study demonstrated that high monomer conversions could be achieved in this system. conicet.gov.ar

The ability to polymerize AMPS in diverse media provides flexibility in designing synthetic strategies to achieve polymers with specific properties and for various applications.

Structural Characterization and Analytical Methodologies for Amps Derived Polymers

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of AMPS polymers, providing detailed information about their chemical structure, functional groups, and interactions.

FT-IR spectroscopy is a powerful and widely used technique to identify the functional groups present in a polymer, confirming the successful incorporation of the AMPS monomer into the polymer structure. rockymountainlabs.comyoutube.comnih.gov The FT-IR spectrum of an AMPS-containing polymer displays several characteristic absorption bands.

Key vibrational bands observed in copolymers of AMPS confirm the presence of its distinct chemical moieties. tsijournals.com For instance, in copolymers of acrylamide (B121943) (AA) and AMPS, characteristic bands for both monomers are present. tsijournals.com The broad band appearing in the region of 3000-3600 cm⁻¹ is typically assigned to N-H and O-H stretching vibrations. icm.edu.pl The presence of the sulfonic acid group (-SO₃H) is confirmed by strong absorption peaks around 1247-1181 cm⁻¹ and 1039 cm⁻¹. nih.govresearchgate.net Other significant peaks include those for the amide I band (C=O stretching) near 1643-1699 cm⁻¹ and the amide II band (N-H bending) around 1540-1548 cm⁻¹. icm.edu.plresearchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |

|---|---|---|

| 3000-3600 | N-H and O-H stretching | icm.edu.pl |

| 2930-2974 | -CH₃ stretching | tsijournals.comresearchgate.net |

| 1643-1699 | C=O stretching (Amide I) | icm.edu.plresearchgate.net |

| 1540-1548 | N-H bending (Amide II) | icm.edu.plresearchgate.net |

| 1247-1181 | -SO₃H group stretching | nih.gov |

| 1110-1240 | O=S=O stretching | mdpi.com |

| 1039 | -SO₃H characteristic absorption | researchgate.net |

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of AMPS-derived polymers. Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the polymer structure, composition of copolymers, and tacticity. magritek.com

In the ¹H NMR spectrum of AMPS-containing copolymers, distinct signals corresponding to the protons of the AMPS monomer unit can be identified. For example, in a poly(AMPS)-b-poly(methyl methacrylate) (PAMPS-b-PMMA) block copolymer, signals at approximately 1.54 ppm, 1.68 ppm, 1.93 ppm, and 3.10 ppm are assigned to the polymer backbone protons, methyl protons, and the methylene (B1212753) protons adjacent to the sulfonic acid group, respectively. researchgate.net The integration of these signals allows for the calculation of the molar composition of the copolymers. mdpi.comnih.gov

¹³C NMR spectroscopy provides further structural detail. It can be used to study the tacticity of poly(AMPS) by analyzing the splitting of the methine carbon signal. researchgate.net For copolymers, such as those with styrene, ¹³C NMR helps to confirm the incorporation of both monomer units into the polymer backbone. researchgate.net

| Nucleus | Chemical Shift (ppm) | Assignment (in PAMPS block) | Source |

|---|---|---|---|

| ¹H | ~3.10 - 3.43 | Methylene protons (-CH₂-) adjacent to -SO₃H | researchgate.netmdpi.com |

| ¹H | ~1.93 | Polymer backbone protons (-CH-) | researchgate.net |

| ¹H | ~1.54 - 1.68 | Polymer backbone protons (-CH₂-) | researchgate.net |

| ¹H | ~1.37 | Methyl protons (-C(CH₃)₂-) | nih.gov |

| ¹³C | Varies | Methine carbon (used for tacticity studies) | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of the elements within the top 5-10 nm of a material's surface. vot.pleag.com For AMPS-derived polymers, XPS is valuable for confirming the presence of sulfur from the sulfonic acid group, along with carbon, nitrogen, and oxygen from the polymer backbone. researchgate.net

A survey scan provides the elemental composition, while high-resolution scans of individual elements (e.g., C 1s, N 1s, O 1s, S 2p) offer information about their chemical bonding environments. For instance, in a poly(acrylonitrile-co-AMPS) copolymer, high-resolution XPS spectra can distinguish between different chemical states of carbon (C-C, C-N, C=O) and confirm the presence of the sulfur in the sulfonate group via the S 2p peak. researchgate.net This makes XPS a powerful tool for verifying surface modification and the chemical integrity of the polymer surface. eag.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample. For AMPS-derived polymers, this technique is particularly useful for studying their interaction and complexation with other molecules, such as dyes, metal ions, or drugs. researchgate.net The formation of a complex often leads to a shift in the wavelength of maximum absorbance (λ_max) or a change in the absorbance intensity, which can be monitored to understand the binding mechanism and stoichiometry. researchgate.net For example, the complexation between an AMPS polymer and a metal ion can be studied by observing changes in the UV-Vis spectrum upon addition of the metal ion to the polymer solution. researchgate.net Similarly, it has been used to study the effect of hydrolysis on sulfonated polyacrylamide copolymers by monitoring changes in their UV spectra. researchgate.net

Chromatographic and Molecular Weight Determination

Understanding the molecular weight and its distribution is fundamental to predicting the physical and rheological properties of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most powerful technique for determining the molecular weight distribution of polymers. aimplas.netinfinitalab.com GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The output provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). nih.govemich.edu

For AMPS-derived polymers, GPC is routinely used to confirm the success of polymerization and to characterize the resulting macromolecules. mdpi.com For instance, in the synthesis of block copolymers like PAMPS-b-PMMA, GPC elugrams can show a clear shift to higher molecular weight after the polymerization of the second block, confirming the formation of the diblock structure. repositorioinstitucional.mx The PDI value gives an indication of the breadth of the molecular weight distribution; a value close to 1.0 suggests a more uniform and well-controlled polymerization. emich.edu The analysis is typically performed using an eluent such as dimethylformamide (DMF) containing a salt like lithium bromide (LiBr) to suppress ionic interactions between the sulfonated polymer and the GPC column material. mdpi.comrepositorioinstitucional.mx

| Polymer System | Mₙ (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|

| PAMPS-b-PMMA (12% mol AMPS) | 18,400 | 1.29 | mdpi.com |

| PAMPS-b-PMMA (25% mol AMPS) | 24,500 | 1.34 | mdpi.com |

| AMPS Homopolymer | 10,500 | Not Specified | mdpi.com |

| AMPS/Acrylic Acid Copolymer | >100,000 | Not Specified | nih.gov |

Morphological and Microstructural Characterization

The physical form and internal structure of AMPS-derived polymers significantly influence their macroscopic properties. Techniques such as electron microscopy, light scattering, and X-ray diffraction are instrumental in elucidating these characteristics.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the analysis of the internal nanostructure of polymers. TEM is particularly useful for visualizing the dispersion of nanoparticles within a polymer matrix or the fine details of a hydrogel network. In studies of poly(AM-co-AMPS-Na+)/mica superabsorbent polymer nanocomposites, TEM analyses, in conjunction with XRD, have confirmed the intercalated structure of mica within the polymer matrix. researchgate.net This detailed nanostructural information helps to explain the enhanced thermal stability and fire-retardant properties of the nanocomposite. TEM has also been employed to examine the nanostructure of hybrid ionic silver and magnetite microgel nanocomposites based on AMPS and acrylic acid, providing insights into the distribution of the inorganic components within the hydrogel. researchgate.net

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension or solution. utdallas.eduresearchgate.net For AMPS-derived polymers, DLS is valuable for characterizing the size of polymer coils in solution, nanoparticles, or microgels. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. youtube.com Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. mit.edu This information is then used to calculate the hydrodynamic radius of the particles and the particle size distribution. researchgate.net DLS is a routine method for characterizing colloids and polymers in various fields of research. utdallas.eduresearchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. thermofisher.comintertek.com It can distinguish between crystalline and amorphous regions within a polymer, a factor that significantly impacts its mechanical and thermal properties. thermofisher.com For semi-crystalline polymers, XRD patterns can be used to identify the crystalline phases present and determine the degree of crystallinity. intertek.com In the case of AMPS-based polymers, which can be amorphous or semi-crystalline, XRD is used to assess their solid-state structure. For example, XRD has been used to characterize carboxymethyl cellulose-grafted superabsorbent hydrogels containing AMPS and to confirm the intercalated structure of mica in poly(AM-co-AMPS-Na+) nanocomposites. researchgate.netresearchgate.net The technique is also essential in the pharmaceutical industry for analyzing the polymorphism of active substances, as different crystalline forms can affect a drug's solubility and stability. currenta.de

Thermal Analysis Techniques Applied to AMPS Polymers and Hydrogels

The thermal behavior of polymers is a critical aspect of their performance, especially in applications involving temperature fluctuations. Thermal analysis techniques provide quantitative information about changes in material properties as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of polymers. youtube.comyoutube.com TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. youtube.com This analysis can identify the onset temperature of degradation, quantify the amount of volatile components, and help to understand the degradation mechanism. youtube.com

For AMPS-based polymers, TGA studies have shown that the incorporation of the sulfonic acid group generally enhances thermal stability. The geminal dimethyl group and the sulfomethyl group on the AMPS monomer sterically hinder the amide functionality, contributing to the hydrolytic and thermal stability of the resulting polymers. wikipedia.org

Research on copolymers of acrylamide and AMPS has utilized TGA to investigate their degradation processes at high temperatures. mdpi.comresearchgate.net These studies have shown that the degradation of AMPS-containing polymers can occur in multiple stages. For instance, in poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-1-vinyl-2-pyrrolidone), the decomposition of the –SO3H groups occurs between 250 and 300°C, followed by the degradation of the main polymer chain at 300–500°C. icm.edu.pl The presence of a higher AMPS content in copolymers has been shown to delay polymer precipitation. researchgate.net TGA is also used to evaluate the thermal stability of modified AMPS hydrogels, such as those grafted onto carboxymethyl cellulose (B213188), where the grafted hydrogel exhibited a higher half-weight loss temperature compared to the pure biopolymer. researchgate.net

The atmosphere in which the TGA is performed is crucial, as it distinguishes between pyrolysis (in an inert atmosphere like nitrogen) and combustion (in an oxidative atmosphere like air). youtube.com The heating rate is another key parameter that can influence the observed degradation temperatures. mdpi.com

Table 1: Summary of Thermal Degradation Stages for Selected AMPS-based Polymers from TGA Data

| Polymer System | Degradation Stage 1 | Degradation Stage 2 | Residue at High Temp. | Reference |

|---|---|---|---|---|

| Poly(AMPS-co-VP) | 250-300°C (–SO3H group decomposition) | 300-500°C (Main chain degradation) | - | icm.edu.pl |

| CMC-g-(PAM-co-PAMPS) | Half-weight loss at 391°C | - | - | researchgate.net |

| Acrylamide/AMPS Copolymers | - | Degradation of small molecules above 315°C | - | mdpi.com |

Note: The specific degradation temperatures and weight loss percentages can vary depending on the exact composition of the copolymer, the crosslinker used, and the analytical conditions of the TGA experiment.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a polymer's thermal properties change with temperature. hu-berlin.de The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. youtube.com This analysis provides quantitative and qualitative information about physical and chemical changes that materials undergo during heating, such as phase transitions and chemical reactions. hu-berlin.de

For polymers, DSC is crucial for determining key thermal transitions. youtube.com These transitions include the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. hu-berlin.denetzsch.com This transition is observed as a step-like shift in the baseline of the DSC curve, corresponding to a change in the material's heat capacity. youtube.com The melting of a crystalline polymer appears as an endothermic peak on the DSC thermogram, where the material absorbs heat to transition from a solid to a liquid state. youtube.com Conversely, crystallization is an exothermic process, releasing heat as the polymer chains arrange into an ordered structure. youtube.com The data obtained from DSC analysis is vital for identifying polymers, establishing processing parameters, and predicting material performance and stability. youtube.com

In the context of polymers derived from 2-acrylamido-2-methylpropane sulfonic acid (AMPS), DSC is an indispensable tool for characterizing their thermal behavior, which is critical for their application in demanding environments such as enhanced oil recovery. ijirset.comdntb.gov.ua The incorporation of the bulky and strongly ionic AMPS monomer into polymer structures has a significant impact on their thermal properties.

Research Findings from DSC Analysis

Research has shown that the thermal properties of AMPS-derived polymers are highly dependent on their composition and structure. The glass transition temperature (Tg), a key parameter, varies significantly with the comonomer used and any subsequent chemical modifications. For example, a copolymer of AMPS and acrylic acid (AA) was reported to have a glass transition temperature of 61.9 °C. researchgate.net However, when this copolymer system was modified through quaternization to form a poly(ionic liquid), the Tg was dramatically reduced. The modified monomer (AMPS/AA-QA) and the resulting polymer exhibited Tg values of -62 °C and -54 °C, respectively, indicating a substantial increase in the flexibility of the polymer chains. electrochemsci.org

The influence of AMPS is also evident in hydrogel systems. In crosslinked hydrogels of poly(acrylamide-co-AMPS), the glass transition temperatures were found to be in the range of 190-191 °C. researchgate.net This represents a notable increase of approximately 10 °C compared to the witness poly(acrylamide) sample without AMPS, which had a Tg of 179 °C, suggesting that the incorporation of AMPS enhances the rigidity of the crosslinked network. researchgate.net

DSC analysis of poly(vinyl alcohol)–PAMPS (PVA–PAMPS) blend membranes revealed that the primary phase transition observed is the glass transition. psu.edu Above the Tg, the thermograms showed a series of peaks attributed to the loss of bound water, followed by the onset of thermal decomposition of the PAMPS component at temperatures above 200 °C. psu.edu This aligns with findings from thermogravimetric analysis (TGA), which indicate that the decomposition of the sulfonic acid groups (–SO3H) is a key degradation step, occurring at temperatures between 250 °C and 300 °C for copolymers like poly(AMPS-co-VP). psu.eduicm.edu.pl In some cases, such as with a copolymer of AMPS and maleic anhydride, a distinct Tg may not be apparent in the DSC thermogram; instead, a melting peak (Tm) is observed, indicating a degree of crystallinity within the polymer structure. researchgate.net

The table below summarizes the glass transition temperatures (Tg) for various AMPS-derived polymers and related materials as reported in the literature.

Table 1: Glass Transition Temperatures (Tg) of AMPS-Derived Polymers and Related Materials

Click on the headers to sort the table.

| Polymer System | Glass Transition Temperature (Tg) | Reference(s) |

| Poly(AMPS-co-Acrylic Acid) | 61.9 °C | researchgate.net |

| Poly(AMPS/AA-Quaternized Amine) Polymer | -54 °C | electrochemsci.org |

| AMPS/AA-Quaternized Amine Monomer | -62 °C | electrochemsci.org |

| Crosslinked Poly(Acrylamide-co-AMPS) Hydrogel | 190 - 191 °C | researchgate.net |

| Poly(acrylamide) Hydrogel (Witness Sample) | 179 °C | researchgate.net |

| Poly(methyl methacrylate) (PMMA) | ~110 °C | netzsch.com |

| Polycarbonate | ~147 °C | youtube.com |

Investigation of Poly 2 Acrylamido 2 Methylpropane Sulfonic Acid Pamps Hydrogel Systems

Preparation Methods for AMPS Hydrogels

The synthesis of PAMPS hydrogels can be achieved through several methods, each offering distinct advantages in controlling the final properties of the hydrogel network.

Free radical polymerization is a common and versatile method for synthesizing PAMPS hydrogels. itu.edu.trmdpi.comresearchgate.netnih.gov This process involves the polymerization of the 2-acrylamido-2-methylpropane sulfonic acid (AMPS) monomer in the presence of a cross-linking agent and a reaction initiator. itu.edu.trresearchgate.netptfarm.pl

The synthesis typically begins by dissolving the AMPS monomer and a cross-linker, such as N,N'-methylenebis(acrylamide) (MBA), in water. itu.edu.trresearchgate.net An initiator, often a redox pair like potassium persulfate (KPS), is then introduced to generate free radicals, which initiate the polymerization of the AMPS monomers. itu.edu.trptfarm.pl The growing polymer chains are simultaneously linked together by the cross-linker, forming a three-dimensional network structure characteristic of a hydrogel. itu.edu.trresearchgate.net The reaction is often carried out under an inert atmosphere, for instance by bubbling nitrogen through the solution, to prevent oxygen from inhibiting the polymerization process. itu.edu.tr The polymerization can be conducted in a thermostated water bath to ensure reproducible results. itu.edu.tr The concentration of the monomer, cross-linker, and initiator can be varied to tailor the properties of the resulting hydrogel, such as its swelling capacity and mechanical strength. researchgate.net

Table 1: Example Formulation for PAMPS Hydrogel Synthesis via Free Radical Polymerization

| Component | Role | Example Concentration |

|---|---|---|

| 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Monomer | 0.700 M itu.edu.tr |

| N,N'-methylenebis(acrylamide) (MBA) | Cross-linker | 1/82 (mole ratio to monomer) itu.edu.tr |

| Potassium persulfate (KPS) | Initiator | 0.040 g in 10 ml of distilled water itu.edu.tr |

This table presents an example formulation based on a cited study. Actual concentrations and components may vary depending on the desired hydrogel properties.

To enhance biocompatibility and tailor properties for specific biomedical applications, AMPS can be copolymerized with other monomers to create derivative hydrogels. tandfonline.comnih.gov Examples include the incorporation of hydroxyethyl (B10761427) or hydroxypropyl groups.

For instance, hydrogels have been synthesized by copolymerizing AMPS with 2-hydroxyethyl methacrylate (B99206) (HEMA). tandfonline.com This process also typically utilizes free radical polymerization, where both monomers are mixed in a solution with a cross-linker and initiator. The resulting copolymer network combines the properties of both PAMPS and poly(HEMA). Another approach involves grafting AMPS onto a polysaccharide backbone like hydroxyethyl cellulose (B213188) (HEC) or using N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) as a comonomer. mdpi.comnih.gov The synthesis of HEC-grafted-AMPS hydrogels, for example, can be achieved using a free radical polymerization technique with initiators like ammonium (B1175870) persulfate (APS) and sodium hydrogen sulfite (B76179) (SHS), and a cross-linker such as ethylene (B1197577) glycol dimethacrylate (EGDMA). mdpi.com These modifications can improve the hydrogel's suitability for applications like controlled drug delivery and tissue engineering. mdpi.comnih.gov

Electron beam (E-beam) irradiation is a clean and efficient method for initiating polymerization and cross-linking to form hydrogels without the need for chemical initiators or cross-linkers. mdpi.comresearchgate.netresearchgate.net This technique offers the advantage of producing highly pure hydrogels and allows for simultaneous sterilization, which is particularly beneficial for biomedical applications. researchgate.netresearchgate.netnih.gov

In this method, an aqueous solution of the AMPS monomer is exposed to a high-energy electron beam. mdpi.com The irradiation induces the formation of reactive species, which in turn initiate the polymerization and cross-linking of the polymer chains, leading to the formation of a three-dimensional hydrogel network. mdpi.comnih.gov The properties of the resulting hydrogel, such as the gel fraction and swelling ratio, can be controlled by adjusting the irradiation dose. mdpi.comnih.gov For example, ionic conductive hydrogels have been prepared by irradiating an aqueous solution of AMPS and comonomers like acrylic acid (AA) with a 20 kGy dose of E-beam. mdpi.com This method allows for the simultaneous growth of polymer chains and network formation. mdpi.com

Advanced Research in Applications of Amps and Its Polymers

Role in Water Treatment Technologies

Polymers containing AMPS are widely utilized in water treatment due to their exceptional stability in the presence of various cations. wikipedia.org They are instrumental in processes such as flocculation, scale inhibition, and the removal of heavy metal ions from wastewater.

Flocculation and Dispersant Mechanisms

Polymers incorporating 2-methylpropane-2-sulfonic acid are effective flocculants and dispersants in water treatment. The primary mechanisms driving flocculation are charge neutralization, polymer bridging, and electrostatic patching. nih.govacs.org The anionic nature of AMPS-containing polymers allows them to neutralize positively charged particles in suspension, leading to destabilization and subsequent aggregation. rsc.org These destabilized particles are then captured by the long polymer chains, forming larger, more compact flocs that can be easily separated from the water. nih.govrsc.org The strong anionic charge and solubility of these polymers contribute to their effectiveness as flocculants. nih.govacs.org

As dispersants, AMPS-based polymers, particularly those with lower molecular weights, are efficient in keeping particles suspended and preventing their agglomeration, which is crucial in various industrial water systems. vinatiorganics.comatamankimya.com This is attributed to the electrostatic repulsion imparted by the sulfonic acid groups on the polymer backbone.

Scale Inhibition Mechanisms (e.g., for Calcium Carbonate, Calcium Phosphate)

The formation of mineral scale, such as calcium carbonate and calcium phosphate (B84403), is a significant issue in industrial water systems like cooling towers and boilers. atamankimya.comirooildrilling.com Polymers containing this compound are highly effective scale inhibitors. atamankimya.comirochemical.com

The mechanism of scale inhibition involves several actions. The sulfonic acid groups in the polymer interfere with the crystal growth of scale-forming minerals. cetjournal.itaidic.it By adsorbing onto the active growth sites of the mineral crystals, the polymer disrupts the crystallization process, preventing the formation of hard, adherent scale. aidic.itcdnsciencepub.com This results in distorted and less-ordered crystal structures that are less likely to adhere to surfaces. cetjournal.itaidic.it

Copolymers of acrylic acid and AMPS have demonstrated excellent inhibition of both calcium carbonate and calcium phosphate scale. atamankimya.comirochemical.com The carboxylic acid groups from the acrylic acid and the strong polarity of the sulfonic acid groups in AMPS work synergistically to provide high calcium tolerance and effective scale inhibition, even in water with high pH, alkalinity, and hardness. atamankimya.com

A study on a ter-polymer of maleic acid, AMPS, and hydroxypropyl acrylate (B77674) (HPA) showed significant inhibition rates for calcium carbonate (100%), calcium sulfate (B86663) (98%), and barium sulfate (72%) under specific conditions. researchgate.net The performance of these inhibitors is influenced by factors such as temperature and the concentration of the inhibitor. researchgate.net For instance, the scale inhibition rate of the P(MA-AMPS-HPA) ter-polymer for calcium carbonate was found to decrease with increasing temperature but increase with a higher concentration of the inhibitor. researchgate.net

Table 1: Scale Inhibition Efficiency of a P(MA-AMPS-HPA) Ter-polymer

| Scale Type | Inhibition Rate (%) |

|---|---|

| Calcium Carbonate | 100 |

| Calcium Sulfate | 98 |

| Barium Sulfate | 72 |

Data from a study on a ter-copolymer of maleic acid, AMPS, and hydroxypropyl acrylate (P(MA-AMPS-HPA)). researchgate.net

Inhibition of Divalent Cation Precipitation (e.g., Ca, Mg, Fe, Al, Zn, Ba, Cr)

A key advantage of incorporating this compound into polymers is the resulting ability to inhibit the precipitation of a wide range of divalent cations. The sulfonic acid group is a very strong ionic group that fully ionizes in aqueous solutions. wikipedia.org This property allows polymers containing even a small amount of AMPS to significantly hinder the precipitation of mineral salts. wikipedia.org

This inhibitory effect extends to numerous divalent cations, including calcium (Ca), magnesium (Mg), iron (Fe), aluminum (Al), zinc (Zn), barium (Ba), and chromium (Cr). wikipedia.org The strong anionic nature of the polymer binds with these multivalent cations, preventing them from forming insoluble precipitates that contribute to scaling and fouling in water systems. wikipedia.orgatamankimya.com This cation stability is particularly beneficial in industrial water treatment applications, where the presence of these ions is common. wikipedia.orgatamankimya.com For example, AMPS-containing polymers can inhibit silica (B1680970) scale in cooling towers and boilers and also aid in corrosion control by dispersing iron oxide. atamankimya.comirooildrilling.com

Heavy Metal Ion Adsorption from Wastewater (e.g., Pb2+, Cu2+, Cd2+)

The removal of toxic heavy metal ions from wastewater is a critical environmental concern. frontiersin.orgresearchgate.net Polymers and hydrogels based on this compound have emerged as effective adsorbents for heavy metal ions such as lead (Pb²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). nih.govnih.gov The presence of functional groups like sulfonic acid on the polymer backbone provides active sites for the binding of these metal ions. researchgate.netnih.gov

Hydrogels synthesized from AMPS exhibit a porous structure that is beneficial for the permeation and adsorption of heavy metal ions. nih.gov The adsorption process is often a combination of chemisorption, involving the formation of chemical bonds between the adsorbent and the metal ions, and physisorption. nih.gov

A study using a copolymer hydrogel of 2-hydroxyethyl acrylate (HEA) and AMPS demonstrated effective adsorption of several heavy metal ions, with the optimal pH for adsorption being 6.0. nih.gov Another study on a homopolymer of AMPS (PAMPS) and a copolymer with itaconic acid also showed significant removal capacities for Pb²⁺, Cu²⁺, and Cd²⁺. researchgate.net

The maximum adsorption capacities of a modified natural rubber grafted with poly(2-acrylamido-2-methyl-1-propane sulfonic acid) (PAMPS) were found to be 272.7 mg/g for Pb²⁺, 267.2 mg/g for Cd²⁺, and 89.7 mg/g for Cu²⁺. nih.gov

Table 2: Maximum Adsorption Capacities of a PAMPS-grafted Natural Rubber for Heavy Metal Ions

| Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Lead (Pb²⁺) | 272.7 |

| Cadmium (Cd²⁺) | 267.2 |

| Copper (Cu²⁺) | 89.7 |

Data from a study on modified natural rubber grafted with PAMPS. nih.gov

The study of adsorption kinetics and isotherms is crucial for understanding the efficiency and mechanism of the adsorption process. For polymers containing this compound, the adsorption of heavy metal ions often follows a pseudo-second-order kinetic model, which suggests that chemisorption is a significant part of the process. nih.govresearchgate.netnih.gov This model implies that the rate-limiting step is the formation of a chemical bond between the adsorbent and the adsorbate. nih.gov

Adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase, are often well-represented by the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. nih.gov

For example, the adsorption of Pb²⁺ and Cd²⁺ onto a modified natural rubber with PAMPS was found to fit the Freundlich isotherm model, while Cu²⁺ adsorption followed the Langmuir model. nih.gov In another study, the adsorption of various heavy metals onto an HEA/AMPS copolymer hydrogel was well-described by the Langmuir isotherm. nih.gov

In real-world wastewater scenarios, multiple heavy metal ions are often present simultaneously, leading to competition for the active adsorption sites on the polymer. Competitive adsorption studies are therefore essential to evaluate the selectivity of the adsorbent.

Research on a copolymer of AMPS and itaconic acid, as well as a homopolymer of AMPS (PAMPS), investigated the competitive removal of Pb²⁺, Cu²⁺, and Cd²⁺. researchgate.net The removal order for the competitive adsorption onto PAMPS was found to be Cd²⁺ > Pb²⁺ > Cu²⁺. researchgate.net For the copolymer, the order was Pb²⁺ > Cd²⁺ > Cu²⁺. researchgate.net This indicates that the presence of itaconic acid in the copolymer structure influenced the selectivity towards lead ions.

Another study on a copolymer hydrogel of HEA and AMPS found the priority order in multicomponent adsorption to be Cr³⁺ > Fe³⁺ > Cu²⁺ > Cd²⁺ > Pb²⁺. nih.gov These studies highlight that the composition of the AMPS-based polymer can be tailored to achieve selective removal of specific heavy metal ions from contaminated water sources.

Table 3: Competitive Adsorption Order of Heavy Metal Ions on AMPS-based Polymers

| Polymer | Adsorption Order |

|---|---|

| Homopolymer of AMPS (PAMPS) | Cd²⁺ > Pb²⁺ > Cu²⁺ |

| Copolymer of AMPS and Itaconic Acid | Pb²⁺ > Cd²⁺ > Cu²⁺ |

| Copolymer of HEA and AMPS | Cr³⁺ > Fe³⁺ > Cu²⁺ > Cd²⁺ > Pb²⁺ |

Data from competitive adsorption studies. nih.govresearchgate.net

Surface Adsorption Fitting Models (e.g., Langmuir, Freundlich)

The adsorption behavior of polymers containing 2-acrylamido-2-methylpropane sulfonic acid (AMPS) is crucial for their various applications, including their use as flocculants, scale inhibitors, and in enhanced oil recovery. To understand and predict the extent of adsorption, researchers often employ models such as the Langmuir and Freundlich isotherms. These models provide insights into the interaction between the polymer and the solid surface.

The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. The choice of model depends on the specific polymer-surface system and the experimental conditions.

For instance, in the context of drilling fluids, the adsorption of AMPS-based terpolymers onto bentonite (B74815) clay particles is a key factor in controlling fluid loss. researchgate.net Studies have investigated the adsorptive capacity of these terpolymers on bentonite clay, analyzing how factors like polymer concentration influence adsorption and, consequently, the rheological and filtration properties of the mud. researchgate.net The data obtained from such experiments can be fitted to adsorption models to quantify the adsorption capacity and affinity.

Data on the specific fitting of Langmuir and Freundlich models for AMPS polymers is often embedded within broader studies on application performance. For example, research on the use of AMPS-containing polymers for water treatment or as superabsorbent hydrogels implicitly relies on the principles of surface adsorption, as these functions are governed by the polymer's interaction with suspended particles or its own network structure. sigmaaldrich.com

Innovations in Oil and Gas Field Chemistry

Polymers incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS) have become integral to various processes within the oil and gas industry due to their exceptional stability in harsh downhole environments characterized by high temperatures, high pressures, and high salinity. wikipedia.orgbasekim.ae The sulfonic acid group in the AMPS monomer imparts a high degree of hydrophilicity and anionic character, which contributes to the thermal and hydrolytic stability of the resulting polymers. wikipedia.org

Viscosity and Temperature Stability Enhancements in Drilling Fluids

AMPS-based copolymers and terpolymers are widely used as additives in water-based drilling fluids to enhance their rheological properties and thermal stability. vurup.skaade.org These polymers help to maintain the desired viscosity of the drilling mud, which is essential for carrying cuttings to the surface, suspending weighting materials, and controlling formation pressures. basekim.ae

One of the key advantages of using AMPS-containing polymers is their ability to function effectively at elevated temperatures, where many conventional polymers degrade. aade.orgresearchgate.net For example, a terpolymer of acrylamide (B121943) (AM), acrylic acid (AA), and AMPS has been shown to improve the filtration control of drilling fluids at temperatures up to 180°C. researchgate.net Similarly, a copolymer of acrylic acid and AMPS has been synthesized for use as a viscosity reducer in drilling fluids, demonstrating excellent performance at temperatures up to 220°C. researchgate.net

The incorporation of AMPS into the polymer backbone sterically hinders the amide functionality, providing both hydrolytic and thermal stability. wikipedia.org This allows drilling fluids formulated with AMPS copolymers to maintain their viscosity and fluid loss control properties even in deep, high-temperature wells. basekim.aeaade.org Research has shown that certain AMPS copolymers can exhibit thermal stability in excess of 600°F (315°C). aade.org

Table 1: Performance of AMPS-based Polymers in High-Temperature Drilling Fluids

| Polymer System | Temperature Resistance | Application | Key Findings |

| Acrylamide/AMPS/N-vinyl pyrrolidone/N-butyl propenoate tetrapolymer | Up to 150°C | Viscosity enhancement and fluid loss reduction | Retained mud viscosity and provided significant filtration control at high temperatures. vurup.sk |